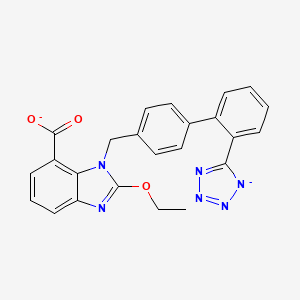

Candesartan(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H18N6O3-2 |

|---|---|

Molecular Weight |

438.4 g/mol |

IUPAC Name |

2-ethoxy-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H2,26,27,28,29,31,32)/p-2 |

InChI Key |

BSLSLQSFLOCXQQ-UHFFFAOYSA-L |

SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)C(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Insurmountable Antagonism of Candesartan: An In-Depth Analysis of its Mechanism of Action at the Angiotensin II Type 1 Receptor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Candesartan, the active metabolite of the prodrug candesartan cilexetil, is a potent and highly selective angiotensin II type 1 (AT1) receptor antagonist.[1][2] Its therapeutic efficacy in the management of hypertension and heart failure is underpinned by a unique molecular mechanism characterized by insurmountable antagonism and an exceptionally slow dissociation rate from the AT1 receptor.[1][2][3] This technical guide provides a comprehensive examination of the mechanism of action of Candesartan at the AT1 receptor, detailing its binding kinetics, interaction with key receptor residues, and its impact on downstream signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug design.

Introduction: The Renin-Angiotensin System and AT1 Receptor Blockade

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of the RAS, angiotensin II, exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs), the AT1 and AT2 receptors. The majority of the well-characterized cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation, are mediated through the AT1 receptor.[4]

Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the detrimental effects of angiotensin II.[4] Candesartan is a new-generation ARB that is distinguished from other members of its class by its potent and long-lasting receptor blockade.[1][2]

Binding Characteristics of Candesartan to the AT1 Receptor

The interaction of Candesartan with the AT1 receptor is characterized by high affinity, slow dissociation, and insurmountable antagonism. This unique binding profile is central to its prolonged and potent clinical effects.

High Binding Affinity

Radioligand binding studies have consistently demonstrated that Candesartan possesses a high affinity for the AT1 receptor.[3][5][6] This high affinity is reflected in its low dissociation constant (Kd), inhibitory constant (Ki), and half-maximal inhibitory concentration (IC50) values.

| Parameter | Value | Species/System | Reference |

| pKi | 8.61 ± 0.21 | COS-7 cells expressing wild-type human AT1 receptors | [5][6] |

| IC50 | 1.12 nM | Bovine adrenal cortex | [7] |

| IC50 | 2.86 nM | Rabbit aorta | [7] |

| Kd | 7.4 nM | Bovine adrenal cortical membranes | [3] |

Table 1: Quantitative Binding Affinity Data for Candesartan at the AT1 Receptor

Insurmountable Antagonism and Slow Dissociation

A defining feature of Candesartan's pharmacology is its insurmountable antagonism of the AT1 receptor.[1][2][3][8] Unlike surmountable (competitive) antagonists, which can be overcome by increasing concentrations of the agonist, Candesartan's inhibition of angiotensin II-induced responses is not readily reversible.[8] This phenomenon is a direct consequence of its remarkably slow dissociation from the AT1 receptor.[2][3]

| Parameter | Value | Species/System | Reference |

| Dissociation half-life (t1/2) | 66 minutes | Bovine adrenal cortical membranes ([3H]CV-11974) | [3] |

| Dissociation half-life (t1/2) | 75 minutes | Rat vascular smooth muscle cells | [9] |

Table 2: Dissociation Kinetics of Candesartan from the AT1 Receptor

The slow dissociation rate of Candesartan ensures a prolonged duration of action that extends beyond its plasma half-life, contributing to its sustained 24-hour blood pressure control with once-daily dosing.[10]

Molecular Interactions with the AT1 Receptor

Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the AT1 receptor that are crucial for the high-affinity binding and insurmountable antagonism of Candesartan. The interaction involves multiple points of contact between the drug molecule and the receptor's transmembrane domains (TMs).

Key interacting residues include:

-

Lys199 (TM5): Interacts with the carboxylic acid group of Candesartan.[11]

-

Arg167 (Extracellular Loop 2): Forms a salt bridge with the tetrazole moiety of Candesartan.[11]

-

Gln257 (TM6): The carboxyl group of Candesartan is thought to interact with this residue, contributing to its insurmountable properties.[12]

The multiple and strong interactions between Candesartan and these residues are responsible for its tight binding and slow dissociation from the AT1 receptor.[11]

Impact on AT1 Receptor Signaling Pathways

By potently blocking the AT1 receptor, Candesartan effectively inhibits the downstream signaling cascades initiated by angiotensin II. This leads to a cascade of beneficial physiological effects.

Inhibition of Gq/11-PLC-IP3-Ca2+ Pathway

The AT1 receptor is primarily coupled to the Gq/11 family of G proteins.[1] Upon activation by angiotensin II, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to smooth muscle contraction and vasoconstriction.[1] Candesartan effectively blocks this pathway, resulting in vasodilation and a reduction in blood pressure.[4][13]

Attenuation of MAPK Signaling

Angiotensin II, through the AT1 receptor, can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK.[14][15][16] These pathways are implicated in cellular growth, inflammation, and cardiac hypertrophy. Studies have shown that Candesartan can abrogate angiotensin II-induced activation of these MAPK pathways, suggesting a role in the prevention of end-organ damage independent of blood pressure reduction.[14][15][16]

Inverse Agonism

In addition to its potent antagonistic properties, Candesartan has been shown to exhibit inverse agonism at the AT1 receptor. Inverse agonists can reduce the basal, agonist-independent activity of a receptor. This property may contribute to the beneficial effects of Candesartan by further suppressing AT1 receptor signaling even in the absence of high levels of angiotensin II.

Modulation of Beta-Arrestin Recruitment

Upon agonist stimulation, GPCRs are phosphorylated, leading to the recruitment of β-arrestins. This process desensitizes G protein-mediated signaling and can initiate G protein-independent signaling cascades. As an antagonist, Candesartan prevents the conformational changes in the AT1 receptor necessary for β-arrestin recruitment, thereby inhibiting both G protein-dependent and potentially β-arrestin-mediated signaling pathways initiated by angiotensin II.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of Candesartan with the AT1 receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd, Ki, IC50) and density (Bmax) of Candesartan for the AT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the AT1 receptor (e.g., COS-7 cells, rat liver membranes).[5][6][17][18]

-

Saturation Binding: Increasing concentrations of a radiolabeled ligand (e.g., [3H]Candesartan or [125I]Sar1,Ile8-Angiotensin II) are incubated with the prepared membranes to determine the total binding.[11] Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.[11] Specific binding is calculated by subtracting non-specific from total binding. The data are then analyzed using Scatchard or non-linear regression analysis to determine the Kd and Bmax values.

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membranes in the presence of increasing concentrations of unlabeled Candesartan.[5] The concentration of Candesartan that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

-

Separation and Detection: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.[19]

Inositol Phosphate (IP) Accumulation Assay

Objective: To functionally assess the antagonist effect of Candesartan on Gq-coupled AT1 receptor signaling.

Methodology:

-

Cell Culture: Cells expressing the AT1 receptor (e.g., CHO-K1 cells) are cultured in appropriate media.[1]

-

Labeling (optional, for radioactive assays): Cells are labeled by incubating with [3H]-myo-inositol.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of Candesartan.

-

Agonist Stimulation: Cells are stimulated with a fixed concentration of angiotensin II to induce IP production.

-

IP Extraction and Quantification: The reaction is stopped, and inositol phosphates are extracted. For radioactive assays, IP levels are quantified by scintillation counting. For non-radioactive assays, such as HTRF-based kits, IP1 (a stable metabolite of IP3) is measured.[1][13][20]

-

Data Analysis: The ability of Candesartan to inhibit angiotensin II-induced IP accumulation is determined, and an IC50 value is calculated.

Intracellular Calcium Mobilization Assay

Objective: To measure the real-time inhibition of angiotensin II-induced calcium release by Candesartan.

Methodology:

-

Cell Culture and Dye Loading: AT1 receptor-expressing cells are seeded in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[4][21][22]

-

Antagonist Addition: Different concentrations of Candesartan are added to the wells.

-

Agonist Injection and Fluorescence Reading: A baseline fluorescence is recorded before the automated injection of angiotensin II. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).[4][22]

-

Data Analysis: The inhibitory effect of Candesartan on the angiotensin II-induced calcium transient is quantified to determine its potency.

MAPK Activation Assay (Western Blotting)

Objective: To determine the effect of Candesartan on angiotensin II-induced phosphorylation of MAPK pathway proteins.

Methodology:

-

Cell Treatment: Cultured cells (e.g., cardiac myocytes) are treated with Candesartan followed by stimulation with angiotensin II.[15][16]

-

Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.[23][24]

-

Immunodetection: The membrane is probed with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., phospho-ERK1/2, phospho-p38) and total MAPK proteins as loading controls.[23][24]

-

Detection and Analysis: Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence. The band intensities are quantified to determine the level of MAPK phosphorylation.

Beta-Arrestin Recruitment Assay

Objective: To assess the ability of Candesartan to block angiotensin II-induced β-arrestin recruitment to the AT1 receptor.

Methodology:

-

Assay Principle: Various assay formats are available, often based on enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).[14][25][26][27] In these assays, the AT1 receptor and β-arrestin are tagged with complementary reporter fragments.

-

Cell Transfection and Treatment: Cells are transfected with the tagged receptor and β-arrestin constructs. The cells are then treated with Candesartan followed by angiotensin II stimulation.

-

Signal Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the reporter fragments are brought into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

-

Data Analysis: The inhibitory effect of Candesartan on the agonist-induced signal is measured to determine its potency in blocking β-arrestin recruitment.

Conclusion

The mechanism of action of Candesartan at the AT1 receptor is a compelling example of optimized drug-receptor interactions. Its high-affinity binding, exceptionally slow dissociation rate, and resulting insurmountable antagonism provide a durable and potent blockade of the deleterious effects of angiotensin II. A thorough understanding of its binding kinetics, molecular interactions, and impact on diverse signaling pathways is crucial for the rational design of future cardiovascular therapies and for maximizing the clinical benefits of AT1 receptor antagonism. This technical guide provides a foundational resource for professionals in the field to further explore and leverage the unique pharmacological properties of Candesartan.

References

- 1. benchchem.com [benchchem.com]

- 2. Candesartan: a new-generation angiotensin II AT1 receptor blocker: pharmacology, antihypertensive efficacy, renal function, and renoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candesartan (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Candesartan | Angiotensin AT1 Receptor Antagonists: R&D Systems [rndsystems.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. Candesartan cilexetil, a new generation angiotensin II antagonist, provides dose dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abilities of candesartan and other AT1 receptor blockers to impair angiotensin II-induced AT1 receptor activation after wash-out - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Candesartan abrogates G protein-coupled receptors agonist-induced MAPK activation and cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 27. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and structural characterization of Candesartan cilexetil

An In-depth Technical Guide on the Synthesis and Structural Characterization of Candesartan Cilexetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Candesartan cilexetil (IUPAC Name: (±)-1-[[(cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate), a potent and selective angiotensin II receptor antagonist.[1] The document details a common synthetic pathway, experimental protocols for key analytical techniques, and a summary of quantitative characterization data.

Chemical Synthesis

The synthesis of Candesartan cilexetil is a multi-step process that often involves the construction of the benzimidazole and tetrazole ring systems, followed by the attachment of the cilexetil ester prodrug moiety. A widely employed strategy involves the use of a trityl protecting group for the tetrazole ring, which is removed in the final steps.[1][2]

Synthetic Pathway Overview

A common convergent synthesis route begins with the alkylation of a benzimidazole intermediate with a biphenyl-methyl bromide derivative, followed by the formation of the tetrazole ring, and finally, esterification and deprotection.[2][3] An alternative approach involves the initial formation of trityl-protected candesartan, which is then esterified with the cilexetil moiety.[1] The final deprotection step is critical and is often carried out under acidic conditions to yield the final product.[1][4]

Caption: A representative synthetic pathway for Candesartan cilexetil.

Experimental Protocols

Protocol 1: Synthesis of Trityl Candesartan Cilexetil [1]

-

2-ethoxy-1-[[2'-(N-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid (Trityl Candesartan) is dissolved in dimethylformamide (DMF).

-

Potassium carbonate is added to the solution, followed by the addition of cyclohexyl 1-iodoethyl carbonate.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The mixture is then partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Trityl Candesartan Cilexetil.

Protocol 2: Deprotection to Yield Candesartan Cilexetil [1][4]

-

Crude Trityl Candesartan Cilexetil (10.0 kg) is dissolved in a mixture of dichloromethane (58.8 kg) and pre-chilled methanol (75 kg).[4]

-

The solution is cooled to approximately -14°C.[4]

-

A pre-chilled 7% solution of HCl in methanol (34.5 kg) is added while maintaining the temperature between -12°C and -13°C.[4]

-

The reaction is stirred for approximately 3 hours, with progress monitored by TLC.[4]

-

Upon completion, the reaction is quenched by adding 6% aqueous ammonia to adjust the pH to 5.5, followed by the addition of water (290 kg).[4]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum at 35°C.[4]

-

Anhydrous ethyl ether (45 kg) is added to the resulting viscous product and stirred at 12°C for 20 minutes to induce precipitation.[4]

-

The mixture is cooled to 0°C and allowed to stand for 3 hours.[4]

-

The solid product is collected by filtration and dried to yield crude Candesartan cilexetil.[4] Further purification can be achieved by recrystallization from solvents such as ethanol or a methanol/toluene mixture.[1][2]

Structural Characterization

The definitive structure of synthesized Candesartan cilexetil is confirmed through a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular framework, functional groups, and solid-state properties of the compound.

Characterization Workflow

A typical workflow for the structural elucidation and confirmation of Candesartan cilexetil involves a series of analytical tests to verify its identity, purity, and crystalline form.

Caption: General workflow for the structural characterization of Candesartan cilexetil.

Spectroscopic Data

Table 1: Fourier-Transform Infrared (FTIR) Spectroscopy Data The FTIR spectrum of Candesartan cilexetil reveals characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Assignment/Functional Group | Reference(s) |

| ~2940 | C-H Stretching (Aliphatic) | [5] |

| ~1759, 1753 | C=O Stretching (Carbonate) | [5][6] |

| ~1723, 1715 | C=O Stretching (Ester) | [5][6] |

| ~1615 | N-H Bending | [5] |

| ~1464-1479 | C-H Bending | [6] |

| ~1350-1359 | C-N Stretching (Aromatic) | [5][6] |

| ~1279-1288 | C-O Stretching (Ester/Carbonate) | [6] |

| ~1071-1085 | C-O Stretching (Ether) | [5][6] |

Experimental Protocol: FTIR Spectroscopy

-

A small amount of the Candesartan cilexetil sample is mixed with potassium bromide (KBr).

-

The mixture is compressed into a thin pellet.

-

The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹.[7]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data NMR spectroscopy is crucial for elucidating the precise arrangement of atoms. While full spectral data is extensive, key representative shifts for the active moiety, Candesartan, provide insight. Two-dimensional techniques like HSQC can be used for complex spectra.[8]

| Nucleus | Chemical Shift (δ, ppm) (Representative) | Assignment | Reference(s) |

| ¹H | ~7.4 - 7.8 | Aromatic protons (biphenyl, benzimidazole) | [9][10] |

| ¹H | ~5.5 | Methylene protons (-CH₂-) adjacent to biphenyl | [9] |

| ¹H | ~4.4 | Quartet, Ethoxy group (-OCH₂CH₃) | [9] |

| ¹H | ~1.1 - 1.8 | Cyclohexyl protons | [9] |

| ¹H | ~1.4 | Triplet, Ethoxy group (-OCH₂CH₃) | [9] |

| ¹³C | ~168 | Carboxylate Carbonyl | [11] |

| ¹³C | ~161 | Benzimidazole C2 | [11] |

| ¹³C | ~153 | Carbonate Carbonyl | [11] |

| ¹³C | ~122 - 142 | Aromatic Carbons | [11] |

| ¹³C | ~67 | Ethoxy Methylene Carbon (-OCH₂CH₃) | [11] |

| ¹³C | ~48 | Benzyl Methylene Carbon (-CH₂-) | [11] |

Experimental Protocol: NMR Spectroscopy [12]

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.[12]

Table 3: Mass Spectrometry (MS) Data LC-MS is used to confirm the molecular weight and fragmentation pattern of the molecule.

| Technique | Ionization Mode | Observed m/z | Assignment | Reference(s) |

| LC-MS/MS | ESI- | 440.9 → 263.0 | Candesartan (Active Metabolite) | [13] |

| LC-MS/TOF | ESI+ | 611.2597 | [M+H]⁺ | [14] |

| LC-MS/TOF | ESI+ | 583.2297 | [M+H]⁺ of des-cilexetil impurity | [9] |

| LC-MS/TOF | ESI+ | 639.2930 | [M+H]⁺ of N-ethyl impurity | [9] |

Experimental Protocol: LC-MS/MS [13]

-

The sample is dissolved in a suitable solvent mixture (e.g., acetonitrile/water).

-

The solution is injected into an HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole).

-

Chromatographic separation is performed on a C18 column.

-

Mass analysis is conducted, often in multiple reaction monitoring (MRM) mode for quantitative studies, using an electrospray ionization (ESI) source.[13]

Crystallographic Data

Candesartan cilexetil can exist in different polymorphic forms, which have distinct solid-state properties.[15] Powder X-ray Diffraction (PXRD) is the primary tool for identifying these forms.

Table 4: Powder X-ray Diffraction (PXRD) Data for Crystalline Forms

| Crystalline Form | Characteristic Diffraction Peaks (2θ, ±0.2°) | Reference(s) |

| Form I | 10.10, 17.44, 20.47 | [16] |

| Form XIV | 6.1, 7.3, 14.2, 17.5, 22.4 | [6] |

| Form XXII | 10.6, 12.1, 17.8, 19.4, 21.7 | [6] |

| Form XXIII | 6.0, 12.0, 18.0, 21.0, 22.4 | [6] |

Experimental Protocol: Powder X-ray Diffraction (PXRD) [16][17]

-

The powdered sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan is typically performed over a range of 5° to 70°.[16][17]

References

- 1. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Candesartan cilexetil synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US7692023B2 - Candesartan cilexetil polymorphs - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Heteronuclear Two-Dimensional NMR for Quantification of Candesartan Cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Candesartan Cilexetil | C33H34N6O6 | CID 2540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC and LC-MS/TOF studies on stress degradation behaviour of candesartan cilexetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-State Characterization of Candesartan Cilexetil (TCV-116) : Crystal Structure and Molecular Mobility [jstage.jst.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. Development and characterization of controlled release polar lipid microparticles of candesartan cilexetil by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

Candesartan: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Candesartan cilexetil, a potent and long-acting angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic agent for the management of hypertension and heart failure. Administered as an inactive prodrug, it undergoes rapid and complete hydrolysis to its active moiety, candesartan, during absorption from the gastrointestinal tract. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of candesartan, with a focus on its absorption, distribution, metabolism, excretion, mechanism of action, dose-response relationship, and clinical effects. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic profile of candesartan is characterized by its conversion from the prodrug candesartan cilexetil, high plasma protein binding, and elimination through both renal and biliary routes.

Absorption

Candesartan cilexetil is rapidly and completely hydrolyzed to the active drug, candesartan, by esterases in the intestinal wall during absorption.[1][2] The absolute bioavailability of candesartan following oral administration of candesartan cilexetil is approximately 15% to 40%.[3][4][5] Peak plasma concentrations (Cmax) of candesartan are typically reached 3 to 4 hours after oral administration.[4][6] The bioavailability of candesartan is not significantly affected by the presence of food, including high-fat meals.[4][6][7][8]

Distribution

Candesartan is extensively bound to plasma proteins, with a binding affinity greater than 99%.[3][4][7] The volume of distribution (Vd) of candesartan is approximately 0.13 L/kg, indicating that the drug is primarily distributed within the extracellular fluid and does not extensively penetrate tissues.[3][4][7]

Metabolism

Candesartan undergoes minor hepatic metabolism, primarily via O-deethylation to an inactive metabolite, CV-15959.[3][5] This metabolism is mediated to a small extent by the cytochrome P450 2C9 (CYP2C9) enzyme.[4] Due to the limited involvement of the CYP450 system, candesartan has a low potential for clinically significant drug-drug interactions with agents that inhibit or are metabolized by these enzymes.[4][9]

Excretion

Candesartan is eliminated from the body through both renal and biliary excretion.[7][9] Following an oral dose, approximately 33% of the radioactivity is recovered in the urine and 67% in the feces.[7] The total plasma clearance of candesartan is approximately 0.37 mL/min/kg, with a renal clearance of 0.19 mL/min/kg.[7][9] The elimination half-life of candesartan is approximately 9 hours.[4][7] However, some studies using two-compartment models have suggested a longer terminal half-life of up to 29 hours.[3][5] Candesartan is not significantly removed by hemodialysis.[3][10]

Pharmacokinetic Data Summary

| Parameter | Value | References |

| Prodrug | Candesartan Cilexetil | [3][4] |

| Active Moiety | Candesartan | [1][2] |

| Absolute Bioavailability | 15% - 40% | [3][4][5] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [4][6] |

| Effect of Food on Bioavailability | None | [4][6][7][8] |

| Plasma Protein Binding | > 99% | [3][4][7] |

| Volume of Distribution (Vd) | 0.13 L/kg | [3][4][7] |

| Metabolism | Minor, via O-deethylation (CYP2C9) | [3][4] |

| Primary Excretion Routes | Renal and Biliary | [7][9] |

| Total Plasma Clearance | 0.37 mL/min/kg | [7][9] |

| Renal Clearance | 0.19 mL/min/kg | [7][9] |

| Elimination Half-life (t½) | ~9 hours (up to 29 hours in some models) | [3][4][5][7] |

| Removal by Hemodialysis | No | [3][10] |

Pharmacodynamic Profile

Candesartan exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).

Mechanism of Action

The RAAS plays a crucial role in regulating blood pressure and fluid balance. Angiotensin II, the primary active peptide of this system, binds to AT1 receptors, leading to vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure.[1][7][11] Candesartan is a potent and selective antagonist of the AT1 receptor, with a much greater affinity (>10,000-fold) for the AT1 receptor than for the AT2 receptor.[7] By blocking the binding of angiotensin II to the AT1 receptor, candesartan inhibits these pressor effects, resulting in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[1][11] Candesartan exhibits insurmountable antagonism, characterized by its tight binding to and slow dissociation from the AT1 receptor, which contributes to its long duration of action.[12]

Dose-Response Relationship

The antihypertensive effect of candesartan is dose-dependent over a range of 2 to 32 mg once daily.[9][13][14] Most of the antihypertensive effect is observed within 2 weeks of initiating therapy, with the maximal effect typically achieved within 4 to 6 weeks.[9] Pooled data from multiple studies have shown placebo-corrected mean reductions in sitting diastolic blood pressure of approximately 2.5 mmHg with 2 mg, 4.5 mmHg with 4 mg, 6 mmHg with 8 mg, and 8 mmHg with 16 mg of candesartan cilexetil.[13] For sitting systolic blood pressure, the corresponding reductions were approximately 5, 7, 10, and 12 mmHg.[13] Increasing the dose from 16 mg to 32 mg once daily can provide a further reduction in blood pressure.[15]

Clinical Efficacy and Safety

Candesartan is an effective and well-tolerated treatment for hypertension.[16][17] It has been shown to reduce cardiovascular morbidity and mortality. In addition to its use in hypertension, candesartan is also indicated for the treatment of heart failure.[4]

Common adverse effects are generally mild and transient and may include headache, dizziness, and upper respiratory tract infections.[4][17] More serious but less common side effects can include hypotension, impaired renal function, and hyperkalemia.[4]

Experimental Protocols

Determination of Candesartan Plasma Concentration by UPLC-MS/MS

This protocol describes a validated method for the quantification of candesartan in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry.

4.1.1. Sample Preparation (Protein Precipitation)

-

To a 200 µL aliquot of human plasma, add a known concentration of an internal standard (e.g., candesartan-d4).

-

Add a protein precipitating agent (e.g., acetonitrile) and vortex for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

4.1.2. UPLC-MS/MS Conditions

-

Column: A suitable C18 column (e.g., Waters Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for candesartan (e.g., m/z 441.1 → 263.1) and the internal standard.

AT1 Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of candesartan for the AT1 receptor.

4.2.1. Membrane Preparation

-

Culture cells expressing the human AT1 receptor (e.g., transfected CHO or COS-7 cells).

-

Harvest the cells and homogenize them in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

4.2.2. Binding Assay

-

In a 96-well plate, add the cell membrane preparation (e.g., 10 µg of protein per well).

-

For saturation binding experiments, add increasing concentrations of a radiolabeled AT1 receptor antagonist (e.g., [3H]candesartan).

-

For competition binding experiments, add a fixed concentration of the radioligand and increasing concentrations of unlabeled candesartan.

-

Define non-specific binding by adding a high concentration of an unlabeled AT1 receptor antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the inhibitor concentration that causes 50% inhibition of binding (IC50).

Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used animal model of essential hypertension to evaluate the efficacy of antihypertensive agents.

4.3.1. Animal Model

-

Use male or female spontaneously hypertensive rats (SHR) of a specific age (e.g., 12-16 weeks).

-

House the animals under controlled environmental conditions with free access to food and water.

-

Acclimatize the animals to the laboratory environment and blood pressure measurement procedures.

4.3.2. Blood Pressure Measurement

-

Measure systolic blood pressure and heart rate in conscious, restrained rats using the tail-cuff method.

-

Alternatively, for continuous monitoring, implant telemetry devices for direct measurement of arterial blood pressure.

4.3.3. Drug Administration and Study Design

-

Administer candesartan cilexetil or vehicle orally by gavage at various dose levels.

-

Measure blood pressure at baseline and at multiple time points after drug administration (e.g., 1, 2, 4, 8, 24 hours).

-

Include a control group receiving the vehicle to account for diurnal variations in blood pressure.

-

Analyze the data to determine the dose-dependent effect of candesartan on blood pressure reduction.

Conclusion

Candesartan is a well-characterized ARB with a favorable pharmacokinetic and pharmacodynamic profile. Its conversion to the active moiety, high receptor affinity, and long duration of action contribute to its clinical efficacy in the management of hypertension and heart failure. The detailed information and experimental protocols provided in this guide offer a valuable resource for further research and development in the field of cardiovascular therapeutics.

References

- 1. scielo.br [scielo.br]

- 2. Solid dispersion systems for enhanced dissolution of poorly water-soluble candesartan cilexetil: In vitro evaluation and simulated pharmacokinetics studies | PLOS One [journals.plos.org]

- 3. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of the liquid chromatography-tandem mass spectrometry method for quantitative estimation of candesartan from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 9. hse.ie [hse.ie]

- 10. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 12. drugs.com [drugs.com]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN103304543A - Preparation method of candesartan cilexetil - Google Patents [patents.google.com]

- 17. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Preclinical In Vitro and In Vivo Studies of Candesartan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical research that has characterized the angiotensin II receptor blocker (ARB), candesartan. The document summarizes key in vitro and in vivo findings, details the experimental protocols utilized in these seminal studies, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Candesartan is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist.[1][2] It is administered as an inactive prodrug, candesartan cilexetil, which is rapidly and completely hydrolyzed to the active candesartan moiety during absorption from the gastrointestinal tract.[2][3][4] Its therapeutic efficacy in hypertension and heart failure stems from its ability to selectively block the binding of angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of this key component of the renin-angiotensin-aldosterone system (RAAS).[5][6] Preclinical studies have been instrumental in elucidating the pharmacological properties, efficacy, and safety profile of candesartan.

In Vitro Studies

Receptor Binding and Affinity

In vitro studies have consistently demonstrated that candesartan is a highly potent and selective antagonist of the AT1 receptor.[7][8] It exhibits insurmountable antagonism, meaning it binds tightly to the receptor and dissociates slowly, leading to a long-lasting blockade of angiotensin II's effects.[1][7][9] This tight binding and slow dissociation are key characteristics that contribute to its prolonged duration of action.[9]

Table 1: In Vitro Receptor Binding Affinity of Candesartan and Other ARBs

| Compound | Receptor | Tissue/Cell Line | pKi | Reference |

| Candesartan | AT1 | COS-7 cells | 8.61 ± 0.21 | [10] |

| Telmisartan | AT1 | COS-7 cells | 8.19 ± 0.04 | [10] |

| Valsartan | AT1 | COS-7 cells | 7.65 ± 0.12 | [10] |

| Losartan | AT1 | COS-7 cells | 7.17 ± 0.07 | [10] |

pKi is the negative logarithm of the inhibitory constant (Ki), a measure of binding affinity. A higher pKi value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to its receptor is the radioligand binding assay.

Objective: To determine the binding affinity (pKi) of candesartan for the AT1 receptor.

Materials:

-

Wild-type AT1 receptors transiently expressed in COS-7 cells.[11]

-

Radioligand: [3H]-Angiotensin II.[11]

-

Candesartan and other ARBs as competitor ligands.

-

Assay buffer and filtration apparatus.

Procedure:

-

Membrane Preparation: Isolate membranes from COS-7 cells expressing the AT1 receptor.

-

Saturation Experiment: To determine the receptor density (Bmax) and affinity of the radioligand (Kd), incubate the membranes with increasing concentrations of [3H]-Angiotensin II.

-

Competition Binding Assay: Incubate the cell membranes with a fixed concentration of [3H]-Angiotensin II and varying concentrations of unlabeled candesartan (or other ARBs).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki value using the Cheng-Prusoff equation. The pKi is then calculated as the negative logarithm of the Ki.

Signaling Pathway Analysis

Candesartan's primary mechanism of action is the blockade of the RAAS pathway at the AT1 receptor.[3] However, studies have also suggested its involvement in other signaling pathways, contributing to its pleiotropic effects.

The following diagram illustrates the points of action of candesartan within the RAAS cascade.

Preclinical studies have indicated that candesartan possesses anti-inflammatory properties.[12][13] One of the proposed mechanisms involves the modulation of the NF-κB signaling pathway.[14]

In Vivo Studies

Animal Models of Hypertension

The antihypertensive efficacy of candesartan cilexetil has been demonstrated in various animal models of hypertension.[7] These models are crucial for evaluating the drug's effect on blood pressure in a physiological context.

-

Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension.[7][15]

-

2-Kidney, 1-Clip (2K1C) Hypertensive Rats: A model of renovascular hypertension.[7]

-

1-Kidney, 1-Clip (1K1C) Hypertensive Rats: Another model of renovascular hypertension.[16]

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of salt-sensitive hypertension.[16]

-

Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): A model used to study the effects on stroke.[8]

Antihypertensive Efficacy

In vivo studies have shown that candesartan cilexetil produces a dose-dependent, long-lasting reduction in blood pressure in hypertensive animal models.[7][9]

Table 2: In Vivo Antihypertensive Efficacy of Candesartan Cilexetil

| Animal Model | Dose (mg/kg, p.o.) | Effect on Blood Pressure | Reference |

| Spontaneously Hypertensive Rats (SHR) | 0.3 | ~25 mmHg reduction in maximal blood pressure | [9] |

| Spontaneously Hypertensive Rats (SHR) | 0.1 - 10 | Slow onset, long-lasting antihypertensive action | [7] |

| 2-Kidney, 1-Clip Hypertensive Rats | 0.1 - 10 | Dose-related reduction of 25 to 70 mmHg | [16] |

| 1-Kidney, 1-Clip Hypertensive Rats | 1 - 10 | Reduction of 30 to 50 mmHg | [16] |

| Stroke-Prone SHR | 0.1 | Reduced stroke incidence from 67% to 10% | [8] |

Experimental Protocol: Blood Pressure Measurement in Conscious Rats

Objective: To evaluate the antihypertensive effect of candesartan cilexetil in a hypertensive rat model.

Materials:

-

Spontaneously Hypertensive Rats (SHR).[15]

-

Candesartan cilexetil formulation for oral administration.

-

Tail-cuff method for indirect blood pressure measurement.[15]

Procedure:

-

Animal Acclimatization: Acclimate the SHR to the restraining device and tail-cuff procedure to minimize stress-induced blood pressure variations.

-

Baseline Measurement: Measure baseline systolic blood pressure and heart rate before drug administration.

-

Drug Administration: Administer candesartan cilexetil orally (p.o.) via gavage at the desired doses. A control group receives the vehicle.

-

Post-Dose Measurement: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 8, 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it to the vehicle control group using appropriate statistical methods.

Organ Protection

Beyond its blood pressure-lowering effects, preclinical studies suggest that candesartan provides end-organ protection.[1][7]

-

Cardiac Protection: Candesartan has been shown to cause prevention and regression of left ventricular hypertrophy and cardiac fibrosis in hypertensive animals.[7][8]

-

Renal Protection: In animal models of renal dysfunction, candesartan reduced proteinuria and albuminuria and inhibited histopathological changes.[7]

-

Cerebrovascular Protection: In stroke-prone SHR, candesartan markedly attenuated the incidence of stroke, even at low doses with minimal blood pressure-lowering effects.[1][7]

Experimental Workflow: Evaluation of In Vivo Efficacy

The following diagram outlines a typical workflow for assessing the in vivo efficacy of candesartan.

Pharmacokinetics

Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Candesartan cilexetil is a prodrug that is completely converted to the active candesartan during gastrointestinal absorption.[2][3]

Table 3: Pharmacokinetic Parameters of Candesartan in Preclinical Species

| Parameter | Species | Value | Reference |

| Bioavailability (as candesartan) | Rat | ~15% | [3] |

| Volume of Distribution (Vd) | Rat | 0.13 L/kg | [3] |

| Plasma Protein Binding | Rat | >99% | [3] |

| Clearance | Rat | 0.37 mL/min/kg | [3] |

| Tmax (Time to peak plasma concentration) | Rat | 3-4 hours | [3] |

Experimental Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of candesartan after oral administration of candesartan cilexetil in rats.

Materials:

-

Male Wistar rats.

-

Candesartan cilexetil formulation for oral administration.

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

-

LC-MS/MS for bioanalysis of candesartan in plasma.[17]

Procedure:

-

Animal Fasting: Fast the rats overnight before dosing, with free access to water.

-

Drug Administration: Administer a single oral dose of candesartan cilexetil.

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Bioanalysis: Quantify the concentration of candesartan in the plasma samples using a validated LC-MS/MS method.[17]

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution.

Conclusion

The preclinical in vitro and in vivo studies of candesartan have robustly characterized it as a potent, selective, and long-acting AT1 receptor blocker. These foundational studies have not only elucidated its primary mechanism of action within the renin-angiotensin-aldosterone system but have also provided evidence for its beneficial end-organ protective effects. The data gathered from a range of in vitro assays and in vivo animal models have been pivotal in establishing its pharmacological profile and supporting its successful clinical development for the treatment of hypertension and heart failure. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Candesartan cilexetil: a review of its preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Candesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Candesartan cilexetil: development and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Portico [access.portico.org]

- 9. Pharmacologic properties of candesartan cilexetil--possible mechanisms of long-acting antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Candesartan ameliorates brain inflammation associated with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Repositioning of the Angiotensin II Receptor Antagonist Candesartan as an Anti-Inflammatory Agent With NLRP3 Inflammasome Inhibitory Activity [frontiersin.org]

- 14. Candesartan targeting of angiotensin II type 1 receptor demonstrates benefits for hypertension in pregnancy via the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Persistent effect of treatment with candesartan cilexetil on blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. benchchem.com [benchchem.com]

Molecular Binding Characteristics of Candesartan to the Angiotensin II Type 1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Candesartan, a potent Angiotensin II Receptor Blocker (ARB), and its target, the Angiotensin II Type 1 (AT1) receptor. Understanding these interactions at a molecular level is crucial for rational drug design and the development of next-generation antihypertensive therapeutics.

Introduction: Candesartan and the AT1 Receptor

Candesartan is a highly selective antagonist of the AT1 receptor, a G-protein coupled receptor (GPCR) that plays a central role in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the binding of the potent vasoconstrictor Angiotensin II (Ang II) to the AT1 receptor, Candesartan effectively mitigates Ang II's pathological effects, such as vasoconstriction, aldosterone release, and cellular proliferation, making it a cornerstone in the treatment of hypertension and heart failure.[2][3]

The clinical efficacy of Candesartan is rooted in its unique molecular binding characteristics, which distinguish it from other ARBs. These include exceptionally high binding affinity, a slow rate of dissociation, and a phenomenon known as insurmountable antagonism.[2][3][4][5]

Molecular Determinants of the Candesartan-AT1R Interaction

The binding of Candesartan occurs within a large orthosteric pocket of the AT1 receptor, deep within the seven-transmembrane (TM) domain.[6] The high affinity and specificity of this interaction are dictated by a series of precise chemical interactions between the functional groups of the Candesartan molecule and key amino acid residues of the receptor.

Key Interacting Residues and Bond Types:

Molecular modeling, site-directed mutagenesis studies, and the elucidation of the AT1R crystal structure have identified several critical residues for Candesartan binding:[7][8][9][10]

-

Lys199 (TM5): Forms a crucial ionic bond (salt bridge) with the carboxyl group on the benzimidazole moiety of Candesartan. This interaction is a significant contributor to the drug's tight binding.[7][8][10]

-

Gln257 (TM6): The carboxyl group of Candesartan also interacts with Gln257. This interaction is considered critical for the drug's ability to remain bound to the receptor even after wash-out procedures in experimental settings.[8][10][11]

-

Arg167 (Extracellular Loop 2 - ECL2): This residue forms an ionic bond and hydrogen bonds with the acidic tetrazole ring of Candesartan.[6][7]

-

Asn295 (TM7): The tetrazole ring of Candesartan is also suggested to interact with Asn295.[8]

-

Trp84 (TM2): Engages in extensive π-π stacking interactions with the aromatic rings of Candesartan, further stabilizing the ligand within the binding pocket.[6][7]

-

Tyr35 (TM1): Forms a hydrogen bond with the ligand and contributes to the anchoring of the drug.[6][7]

-

Ser109 (TM3): May interact with the tetrazole ring of Candesartan.[8]

These multiple, high-energy interactions collectively account for the strong and prolonged binding of Candesartan to the AT1 receptor.[8][12] The presence of both a carboxyl group and a tetrazole ring allows Candesartan to form a greater number of interactions compared to some other ARBs, such as Losartan, which is consistent with its higher binding affinity.[8][12]

Binding Affinity and Kinetics

The interaction between a ligand and its receptor can be quantified by its binding affinity (K_d_ or K_i_) and its kinetic rate constants (k_on_ and k_off_). Candesartan exhibits one of the highest binding affinities for the AT1 receptor among all clinically available ARBs.[2][5]

-

Binding Affinity (K_d_ / K_i_): The equilibrium dissociation constant (K_d_) or the inhibition constant (K_i_) represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower value indicates higher affinity.

-

Kinetic Rates (k_on_ / k_off_): The association rate constant (k_on_) describes the speed at which the drug binds to the receptor, while the dissociation rate constant (k_off_) describes the speed at which it unbinds.

Candesartan's potent receptor blockade is characterized by not only high affinity but also an exceptionally slow dissociation rate.[2][4][13] This "tight binding" means that once Candesartan is bound to the AT1 receptor, it remains there for an extended period, contributing to its long duration of action.[2][3][4]

| Angiotensin II Receptor Blocker | Binding Affinity (pKi) | Dissociation Constant (Kd) | Key Observations |

| Candesartan | 8.61 ± 0.21 [14] | 7.4 nM [13] | Demonstrates the highest binding affinity among the listed ARBs.[5][14] |

| Telmisartan | 8.19 ± 0.04[14] | - | Shows high binding affinity.[14] |

| Valsartan | 7.65 ± 0.12[14] | - | Exhibits moderate binding affinity.[14] |

| Losartan | 7.17 ± 0.07[14] | - | Shows the lowest binding affinity in this comparison.[12][14] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data are compiled from radioligand binding studies.

Insurmountable Antagonism: The Molecular Basis

The pharmacological consequence of Candesartan's tight binding and slow dissociation is a phenomenon known as insurmountable antagonism .[2][3][4][15][16][17]

-

Surmountable (Competitive) Antagonism: The inhibitory effect of the antagonist can be overcome by increasing the concentration of the agonist (e.g., Angiotensin II). This is characteristic of drugs that rapidly associate and dissociate from the receptor, such as Losartan.[2][16]

-

Insurmountable (Non-competitive) Antagonism: The antagonist binds so tightly or dissociates so slowly that even high concentrations of the agonist cannot fully restore the maximal response.[15] This leads to a depression of the maximum achievable response to the agonist.[15][17]

Candesartan's insurmountable antagonism is a direct result of its slow dissociation from the AT1 receptor.[2][13] This persistent receptor blockade ensures a long-lasting therapeutic effect that may extend beyond the drug's pharmacokinetic half-life.[2][5]

Mandatory Visualizations

Caption: AT1 receptor signaling pathway and its blockade by Candesartan.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Relationship between molecular properties and pharmacological effect.

Experimental Protocols

The characterization of Candesartan's binding to the AT1 receptor relies on established biochemical and molecular biology techniques.

This assay is used to determine the binding affinity (K_i_) of an unlabeled compound (e.g., Candesartan) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[18][19]

1. Membrane Preparation: a. Culture cells (e.g., COS-7 or HEK293) transiently or stably expressing the human AT1 receptor.[7][14][20] b. Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[21] c. Centrifuge the homogenate at low speed to remove nuclei and large debris. d. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[21] e. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[21]

2. Assay Execution (96-well plate format): a. To each well, add the following components in order: assay buffer, a range of concentrations of unlabeled Candesartan, and a fixed concentration of a suitable radioligand (e.g., [³H]-Candesartan or [¹²⁵I]-Angiotensin II).[20][21] b. Add the prepared cell membranes (e.g., 10 µg of protein per well) to initiate the binding reaction.[7] c. Include control wells for: i. Total Binding: Membranes + radioligand (no competitor). ii. Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled ligand to saturate all specific binding sites.[20] d. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]

3. Separation and Quantification: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[20][21] b. Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.[21] c. Dry the filters and place them in scintillation vials with scintillation cocktail, or use a filter-based scintillation counter. d. Measure the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the specific binding as a function of the logarithm of the unlabeled Candesartan concentration to generate a competition curve. c. Determine the IC₅₀ value (the concentration of Candesartan that inhibits 50% of specific radioligand binding) from the curve using non-linear regression. d. Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[14]

This technique is used to substitute specific amino acids in the receptor protein to assess their importance in ligand binding.[7][9][22]

1. Mutagenesis: a. Obtain the cDNA encoding the wild-type AT1 receptor in an appropriate expression vector. b. Design primers containing the desired nucleotide change to mutate a target codon (e.g., the codon for Lys199 to one for Alanine). c. Use a PCR-based site-directed mutagenesis kit to create the mutant AT1 receptor plasmid. d. Verify the mutation by DNA sequencing.

2. Expression of Mutant Receptor: a. Transfect a suitable mammalian cell line (e.g., COS-1) with the plasmid containing the mutant AT1 receptor cDNA.[7] b. Allow the cells to express the mutant receptor protein for 48-72 hours.

3. Functional Analysis: a. Prepare cell membranes from the transfected cells expressing the mutant receptor as described in the radioligand binding assay protocol. b. Perform saturation or competition radioligand binding assays using [³H]-Candesartan on the mutant receptor membranes. c. Determine the K_d_ or K_i_ value for Candesartan binding to the mutant receptor.

4. Interpretation: a. Compare the binding affinity of Candesartan for the mutant receptor to its affinity for the wild-type receptor. b. A significant increase in the K_d_ or K_i_ value (i.e., a large decrease in affinity) for the mutant receptor indicates that the mutated residue is critical for Candesartan binding.[7] For example, mutating key residues like Trp84 or Arg167 to alanine has been shown to abolish ligand binding.[7]

Conclusion

The potent and long-lasting antihypertensive effect of Candesartan is a direct consequence of its sophisticated molecular interaction with the AT1 receptor. Its high binding affinity is driven by a network of ionic, hydrogen, and hydrophobic interactions with key residues in the receptor's binding pocket. Critically, the exceptionally slow rate of dissociation from the receptor underpins its insurmountable antagonism, providing a persistent and stable blockade of the renin-angiotensin system. This detailed molecular understanding not only explains the clinical pharmacology of Candesartan but also provides a crucial framework for the structure-based design of future cardiovascular drugs.

References

- 1. Exploring the role of the membrane bilayer in the recognition of candesartan by its GPCR AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Significance of angiotensin type 1 receptor blockade: why are angiotensin II receptor blockers different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Candesartan: a new-generation angiotensin II AT1 receptor blocker: pharmacology, antihypertensive efficacy, renal function, and renoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Candesartan Causes Long-lasting Antagonism of the Angiotensin II Receptor-mediated Contractile Effects in Isolated Vascular Preparations: a Comparison with Irbesartan, Losartan and its Active Metabolite (EXP-3174) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Structural insights into ligand recognition and activation of angiotensin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding sites of valsartan, candesartan and losartan with angiotensin II receptor 1 subtype by molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Several interesting phenotypes of the AT1 receptor produced by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abilities of candesartan and other AT1 receptor blockers to impair angiotensin II-induced AT1 receptor activation after wash-out - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Candesartan (CV-11974) dissociates slowly from the angiotensin AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Angiotensin Receptor Blockers: New Considerations in Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. ahajournals.org [ahajournals.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 20. Novel allosteric ligands of the angiotensin receptor AT1R as autoantibody blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding | Springer Nature Experiments [experiments.springernature.com]

The Role of Candesartan in Modulating the Renin-Angiotensin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor blocker (ARB) that plays a critical role in the management of cardiovascular diseases, primarily hypertension and heart failure.[1][2][3] Its therapeutic efficacy is rooted in its ability to effectively modulate the renin-angiotensin system (RAS), a key hormonal cascade involved in blood pressure regulation and fluid and electrolyte balance.[2][4] This technical guide provides an in-depth analysis of the mechanism of action of candesartan, its pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used to characterize its interaction with the RAS.

The Renin-Angiotensin System (RAS) and the Mechanism of Action of Candesartan

The renin-angiotensin system is a crucial physiological regulator of blood pressure. The cascade is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal perfusion, reduced sodium delivery, or sympathetic nervous system stimulation.[1] Renin cleaves angiotensinogen, produced by the liver, to form the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I to the octapeptide angiotensin II, the primary active component of the system.[1]

Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2. The majority of the well-characterized physiological effects of angiotensin II are mediated through the AT1 receptor.[1][2] These effects include:

-

Vasoconstriction: Binding of angiotensin II to AT1 receptors on vascular smooth muscle cells leads to potent vasoconstriction, thereby increasing blood pressure.[1][2]

-

Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention by the kidneys, leading to an increase in blood volume and, consequently, blood pressure.[1][2][5]

-

Sympathetic Nervous System Activation: Angiotensin II enhances the activity of the sympathetic nervous system, further contributing to vasoconstriction and increased cardiac output.[4]

-

Cell Growth and Proliferation: Chronic stimulation of AT1 receptors can lead to vascular and cardiac hypertrophy and remodeling.[3]

Candesartan is the active metabolite of the prodrug candesartan cilexetil, which is rapidly hydrolyzed in the gastrointestinal tract during absorption.[1][2] Candesartan is a selective antagonist of the AT1 receptor, exhibiting a binding affinity more than 10,000 times greater for the AT1 receptor than for the AT2 receptor.[6] By competitively and insurmountably binding to the AT1 receptor, candesartan effectively blocks the actions of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a decrease in sympathetic nervous system activity.[2][4] This blockade of the negative feedback loop of angiotensin II on renin secretion results in a compensatory increase in plasma renin activity and circulating angiotensin II levels; however, these elevated levels are unable to overcome the potent receptor blockade by candesartan.[7]

Candesartan is characterized by its tight binding and slow dissociation from the AT1 receptor, which contributes to its insurmountable antagonism and long-lasting antihypertensive effects.[5][8][9]

Pharmacokinetics of Candesartan Cilexetil

Candesartan cilexetil is administered orally as a prodrug and is rapidly and completely converted to its active form, candesartan, during absorption from the gastrointestinal tract.[1][7][10] The pharmacokinetic properties of candesartan are summarized in the table below.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~15% (as candesartan from candesartan cilexetil) | [1][10] |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | [10] |

| Plasma Protein Binding | >99% | [1][11] |

| Volume of Distribution (Vd) | 0.13 L/kg | [1][11] |

| Metabolism | Minor hepatic metabolism via CYP2C9 to an inactive metabolite. | [1][7] |

| Elimination Half-life | Approximately 9 hours (can be longer in certain patient populations) | [7] |

| Primary Route of Elimination | Renal and biliary excretion | [7][11] |

| Total Plasma Clearance | 0.37 mL/min/kg | [7] |

Pharmacodynamics of Candesartan

Receptor Binding Affinity

Candesartan exhibits the highest binding affinity for the AT1 receptor among clinically available ARBs, which is consistent with its potent antihypertensive effects.[5][12] Radioligand binding studies have quantified this affinity, often expressed as the pKi value (the negative logarithm of the inhibition constant, Ki). A higher pKi value indicates a stronger binding affinity.

| Angiotensin II Receptor Blocker | pKi Value (± SD) | Reference(s) |

| Candesartan | 8.61 ± 0.21 | [12] |

| Telmisartan | 8.19 ± 0.04 | [12] |

| Valsartan | 7.65 ± 0.12 | [12] |

| Losartan | 7.17 ± 0.07 | [12] |

Dose-Response Relationship in Hypertension

Clinical studies have demonstrated a clear dose-dependent antihypertensive effect of candesartan cilexetil.[8][13][14] The following table summarizes the placebo-corrected mean reductions in blood pressure at various once-daily doses.

| Candesartan Cilexetil Dose (mg) | Placebo-Corrected Mean Reduction in Sitting Diastolic BP (mmHg) | Placebo-Corrected Mean Reduction in Sitting Systolic BP (mmHg) | Reference(s) |

| 2 | ~2.5 | ~5 | [8] |

| 4 | ~4.5 | ~7 | [8] |

| 8 | ~6 | ~10 | [8] |

| 16 | ~8 | ~12 | [8] |

Maximal blood pressure reduction is generally achieved with doses of 16 mg and 32 mg once daily.[14]

Effects on RAS Components

The blockade of AT1 receptors by candesartan leads to predictable changes in the circulating levels of key RAS components.

| RAS Component | Effect of Candesartan Treatment | Reference(s) |

| Plasma Renin Activity | Increased | [15][16] |

| Angiotensin II Levels | Increased | [15][16] |

| Aldosterone Levels | Decreased | [15][16] |

Downstream Signaling Pathways

Beyond its primary hemodynamic effects, candesartan's modulation of the RAS influences other signaling pathways. For instance, studies have suggested that candesartan can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17] The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by candesartan may contribute to the drug's organ-protective effects beyond blood pressure reduction.[17]

Key Experimental Protocols

AT1 Receptor Binding Assay (Radioligand)

This assay is used to determine the binding affinity of candesartan for the AT1 receptor.

-

Objective: To quantify the binding affinity (Kd) and receptor density (Bmax) or the inhibitory constant (Ki) of a compound.

-

Materials and Reagents:

-

Tissue membrane preparation expressing AT1 receptors (e.g., from rat liver or transiently expressed in cell lines like COS-7).[12][18][19]

-

Radioligand, such as [³H]-candesartan or [¹²⁵I]-Angiotensin II.[20][21]

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).

-

Non-labeled candesartan for determining non-specific binding.

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells and isolate the cell membrane fraction through centrifugation. Determine protein concentration using a standard assay (e.g., Bradford).[20][21]

-

Incubation: Incubate a fixed amount of membrane protein with varying concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand with varying concentrations of the competing drug, candesartan (for competition assays).[20][21]

-

Non-specific Binding: In parallel, run a set of reactions in the presence of a high concentration of non-labeled candesartan to determine non-specific binding.[21]

-

Separation: After incubation (e.g., 1 hour at room temperature), rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[21]

-

Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a suitable counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine Kd, Bmax, or IC50/Ki values.

-

Measurement of Plasma Renin Activity (PRA)

This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by renin in a plasma sample.

-

Objective: To determine the activity of renin in plasma.

-

Materials and Reagents:

-

Patient plasma collected in EDTA tubes.[22]

-

Incubation buffer (pH adjusted, e.g., pH 5.5-6.0, to optimize renin activity).[22]

-

Angiotensinase inhibitors (e.g., EDTA, dimercaprol) to prevent the degradation of angiotensin I.

-

Angiotensin I standards.

-

Method for quantifying angiotensin I, such as Radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25]

-

-

Methodology:

-

Sample Collection and Handling: Collect blood into chilled EDTA tubes and separate plasma by centrifugation at low temperatures to prevent cryoactivation of prorenin.[24]

-

Incubation: Divide the plasma sample into two aliquots. Incubate one aliquot at 37°C for a specified time (e.g., 1-3 hours) to allow renin to generate angiotensin I. Keep the other aliquot at 4°C to serve as a baseline control.[22]

-

Termination of Reaction: Stop the enzymatic reaction, typically by placing the samples on ice.

-

Quantification of Angiotensin I: Measure the concentration of angiotensin I in both the 37°C and 4°C samples using RIA or LC-MS/MS.[23][24]

-

Calculation: Calculate the plasma renin activity as the amount of angiotensin I generated per unit of time (e.g., ng/mL/h). This is determined by subtracting the angiotensin I concentration of the 4°C sample from the 37°C sample and dividing by the incubation time.

-

References

- 1. Candesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of Candesartan Cilexetil? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Candesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Candesartan cilexetil, a new generation angiotensin II antagonist, provides dose dependent antihypertensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]